2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
Structural and Electronic Properties of Cyclopropane Derivatives
The cyclopropane ring’s sp³-hybridized carbon atoms create a unique electronic environment characterized by bent bonds and significant angle strain. This strain increases the molecule’s reactivity, facilitating ring-opening reactions that can be exploited for prodrug activation or targeted covalent inhibition. In this compound, the cyclopropane’s planar geometry allows the carboxylic acid and difluoromethoxy-substituted phenyl groups to adopt coplanar orientations, optimizing interactions with planar binding pockets in enzymes or receptors.
Comparative studies of monosubstituted versus di-/tri-substituted cyclopropanes reveal that increased substitution enhances stereochemical complexity and metabolic stability. For instance, tri-substituted derivatives exhibit up to 10-fold greater plasma stability than their monosubstituted analogs due to steric shielding of reactive sites. These principles are directly applicable to the design of this compound, where the 1,2-disubstitution pattern balances strain energy with synthetic accessibility.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPPNOXFATEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the difluoromethoxy group. One common method involves the use of a diazo compound as the cyclopropanating agent in the presence of a transition metal catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[4-(Methoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[4-(Chloromethoxy)phenyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, with the CAS number 1820569-50-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 228.19 g/mol
- PubChem CID : 51888124
Synthesis
The synthesis of this compound typically involves the use of various organic reactions including cyclopropanation methods and functional group modifications. The specific synthetic pathways can vary, but they generally aim to achieve high purity and yield.
Overview of Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show moderate antifungal and insecticidal properties.
- Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes related to metabolic pathways.
Case Studies
- Antifungal and Insecticidal Activity :
- Inhibition of Enzymatic Activity :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1820569-50-3 |
| Molecular Formula | CHFO |
| Molecular Weight | 228.19 g/mol |
| Biological Activities | Antimicrobial, Enzyme Inhibition |
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of this compound:
- Antifungal Efficacy : The compound was tested against various fungal strains, yielding promising results in inhibiting growth.
- Insecticidal Effects : It demonstrated effectiveness against certain insect pests, indicating its potential as a biopesticide.
- Mechanism of Action : Further investigations into its mechanism revealed that it may disrupt cellular processes in target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
